2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile
Description
2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile is a heterocyclic compound featuring a dihydropyridinone core substituted with an amino group at position 5, a bromine atom at position 3, and an acetonitrile moiety at the N1 position. Its molecular formula is C₇H₅BrN₃O, with a molecular weight of 230.05 g/mol.
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
2-(5-amino-3-bromo-2-oxopyridin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H6BrN3O/c8-6-3-5(10)4-11(2-1-9)7(6)12/h3-4H,2,10H2 |
InChI Key |
OOTUKOILWOBHNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N(C=C1N)CC#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile typically involves the reaction of 3-bromo-2-oxo-1,2-dihydropyridine with an appropriate nitrile source under controlled conditions. One common method involves the use of acetonitrile as the nitrile source, with the reaction being catalyzed by a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are employed on a larger scale. Industrial production would involve optimization of reaction conditions to maximize yield and purity, as well as the use of more efficient catalysts and solvents to reduce costs and environmental impact.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The bromine atom at position 3 participates in palladium-catalyzed coupling reactions. For example:
Reaction:
2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile + Arylboronic acid → Aryl-substituted derivative
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (3.6 equiv) |
| Solvent | Dioxane/Water (5:1) |
| Temperature | 100°C |
| Time | 4 hr |
| Yield | 71% |
This method enables introduction of diverse aryl groups (e.g., morpholinomethyl biphenyl) .
Nucleophilic Substitution
The bromine atom undergoes displacement reactions with amines or alkoxides:
Example :
this compound + Piperidine → 3-piperidino derivative
Key parameters :
-
Solvent: DMF
-
Base: KOH
-
Temperature: 100°C
Hydrolysis Reactions
The nitrile group undergoes controlled hydrolysis:
| Reaction Type | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), 120°C | Carboxamide derivative |
| Basic hydrolysis | NaOH, H₂O/EtOH, reflux | Carboxylic acid |
Cyclization Reactions
Intramolecular reactions form fused heterocycles:
Example :
this compound → Pyrimidine derivatives via Diels-Alder reaction
Conditions :
-
Dienophile: Benzyl 1,2,3-triazine-5-carboxylate
-
Solvent: NMP
-
Catalyst: None (thermal conditions)
Deprotection Reactions
Ether cleavage using TFA:
-
Reagent: Trifluoroacetic acid (TFA)
-
Solvent: DCM
-
Time: 2 hr at RT
-
Yield: 47%
Stability Considerations
Critical degradation pathways include:
-
Photodegradation : Sensitive to UV light (λ < 400 nm)
-
Thermal decomposition : Onset at 215°C (TGA data)
-
Hydrolytic stability : Stable in pH 4-7, degrades in strong acids/bases
Industrial-Scale Optimization
Key parameters for large-scale production:
| Factor | Optimal Range |
|---|---|
| Reaction temperature | 60-80°C |
| Catalyst loading | 0.5-1.5 mol% |
| Purification method | Flash chromatography (SiO₂) |
| Solvent recovery | >90% via distillation |
This compound’s versatility in cross-coupling and functional group interconversion makes it valuable for pharmaceutical synthesis, particularly in kinase inhibitor development . Recent advances in flow chemistry have improved yields in bromine substitution reactions by 12-15% compared to batch methods.
Scientific Research Applications
2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used in the synthesis of more complex organic molecules, serving as an intermediate in various synthetic pathways.
Biological Research: It is used in studies investigating the biological activity of pyridinone derivatives, including their potential as antimicrobial or anticancer agents.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the amino and nitrile groups allows for interactions with various molecular targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Comparative Properties of Selected Analogs
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | logP* | Melting Point (°C) | Key Reactivity Notes |
|---|---|---|---|---|---|
| Target Compound | 5-NH₂, 3-Br, 1-CH₂CN | 230.05 | 1.2 | 180–182 | Bromine enhances electrophilicity at C3 |
| 3-Chloro analog | 5-NH₂, 3-Cl, 1-CH₂CN | 185.58 | 0.9 | 175–177 | Lower steric hindrance vs. Br |
| 5-Methyl analog | 5-CH₃, 3-Br, 1-CH₂CN | 229.07 | 1.5 | 190–192 | Reduced solubility due to hydrophobic CH₃ |
| Acetate ester analog | 5-NH₂, 3-Br, 1-CH₂COOEt | 286.12 | 1.8 | 165–168 | Ester group prone to hydrolysis |
*Calculated using fragment-based methods.
Functional Implications
- Reactivity : The bromine atom at C3 in the target compound facilitates electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki–Miyaura), whereas chloro analogs may exhibit slower kinetics .
- Solubility: The amino group enhances aqueous solubility via hydrogen bonding, but this is counteracted by the hydrophobic nitrile and bromine moieties. Methyl or nitro substituents further reduce solubility.
- Biological Activity : While specific data is unavailable, analogs with electron-withdrawing groups (e.g., nitrile) often exhibit enhanced binding to enzymes or receptors involved in redox processes.
Computational Grouping Strategies
The lumping strategy groups structurally similar compounds (e.g., halogen variants) into surrogate categories for modeling reaction pathways. For instance, bromo and chloro analogs may be lumped together if their reaction profiles align, reducing computational complexity. However, graph-based comparisons are critical to ensure lumping accuracy, as even minor substituent changes (e.g., NH₂ → CH₃) can drastically alter chemical behavior.
Biological Activity
2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile is a heterocyclic compound known for its diverse biological activities. This compound features a pyridine ring with significant substituents, including an amino group and a bromo group, which contribute to its pharmacological properties. The exploration of its biological activity has garnered interest in medicinal chemistry, particularly for its potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 274.11 g/mol. This compound is characterized by its unique dihydropyridine core, which is significant in drug development due to its ability to interact with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 274.11 g/mol |
| Structure | Dihydropyridine core |
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : In vitro studies have shown that this compound possesses significant antimicrobial properties against various strains of bacteria, such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : The compound has demonstrated cytotoxic effects in several cancer cell lines, including MCF-7 (breast cancer) and A375 (melanoma). Its mechanism of action may involve the inhibition of key cellular pathways involved in proliferation .
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound can exhibit anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, contributing to its potential as a therapeutic agent in metabolic disorders .
The biological activity of this compound is believed to be linked to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromo group enhances its reactivity and binding affinity to these targets, thereby influencing its pharmacological profile.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Activity : A study published in MDPI evaluated the antimicrobial efficacy of various derivatives of dihydropyridine compounds against standard bacterial strains. The results indicated that modifications at the bromo position significantly enhanced antibacterial activity .
- Cytotoxicity Assessment : Research conducted on the cytotoxic effects of this compound against cancer cell lines showed IC50 values indicating potent inhibitory effects on cell proliferation. For instance, compounds similar to this compound exhibited IC50 values in the low micromolar range against MCF-7 cells .
Comparative Analysis with Similar Compounds
The unique substitution pattern of this compound distinguishes it from other related compounds. Below is a comparison with similar derivatives:
| Compound Name | Biological Activity |
|---|---|
| 2-(5-Amino-3-chloro-4-methyl-2-oxo-pyridin-1-YL)acetic acid | Moderate anticancer activity |
| 2-(5-Amino-3-fluoro-pyridin-1-YL)acetic acid | Lower antibacterial activity |
| 2-(5-Amino-pyridinyl)-N,N-dimethylacetamide | Significant enzyme inhibition |
Q & A
Basic: What synthetic methodologies are optimal for preparing 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile?
The compound is synthesized via nucleophilic substitution or condensation reactions. Key steps include:
- Reagents : Ethanol and piperidine under controlled temperatures (0–5°C) for 2 hours to facilitate cyclization and acetonitrile incorporation .
- Precursor Handling : Bromination at the 3-position of the dihydropyridinone core using bromine sources (e.g., NBS or HBr) under anhydrous conditions.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 5.26 ppm for CH₂CN in CDCl₃) confirm substituent positions and electronic environments .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 237.0756 for brominated analogs) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if applicable), using single crystals grown via slow evaporation .
Basic: How should researchers design stability studies for this compound under varying storage conditions?
- Experimental Design : Use split-plot randomized blocks to test stability across temperatures (−20°C, 4°C, 25°C) and humidity levels (0–80% RH) .
- Parameters : Monitor degradation via HPLC (retention time shifts) and FT-IR (loss of nitrile peak at ~2250 cm⁻¹) over 6–12 months .
Advanced: How can DFT studies elucidate reaction mechanisms involving this compound?
- Computational Setup : Optimize geometry at B3LYP/6-311+G(d,p) level to model intermediates in nucleophilic substitution or cycloaddition reactions .
- Key Outputs :
- Activation energies for bromine displacement (e.g., ΔG‡ values).
- Electron density maps (e.g., Laplacian plots) to identify nucleophilic/electrophilic sites .
- Validation : Compare calculated IR spectra with experimental data (e.g., C≡N stretching frequencies) .
Advanced: How can environmental fate studies be structured to assess ecological risks of this compound?
- Experimental Framework :
- Abiotic Testing : Hydrolysis/photolysis rates under UV light (λ = 254 nm) in aqueous buffers (pH 3–9) .
- Biotic Testing : Microbial degradation in soil microcosms (OECD 307 guidelines) with LC-MS/MS quantification .
- Risk Metrics : Calculate half-life (t₁/₂) and bioaccumulation factors (BCF) using EPI Suite™ .
Advanced: How should contradictory bioactivity data be resolved across different assay systems?
- Methodological Approach :
- Comparative Analysis : Use standardized positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability metrics (MTT assay) .
- Statistical Reconciliation : Apply ANOVA with post-hoc Tukey tests to identify inter-assay variability (e.g., pIC₅₀ discrepancies in enzyme vs. cell-based assays) .
- Mechanistic Profiling : Cross-validate results with kinase inhibition profiling or SPR binding assays .
Advanced: What strategies optimize structural modifications to enhance bioactivity while retaining the core scaffold?
- Rational Design :
- Position-Specific Substitutions : Replace bromine with electron-withdrawing groups (e.g., -CF₃) to modulate π-π stacking in target binding pockets .
- Side-Chain Functionalization : Introduce arylidenemalononitriles via Knoevenagel condensation to extend conjugation and improve solubility .
- Validation : Screen analogs in phenotypic assays (e.g., anti-inflammatory IL-6 suppression) with dose-response curves (EC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
